3-Chloro-2-methyl-6-nitrobenzoic acid
Overview
Description
3-Chloro-2-methyl-6-nitrobenzoic acid is a chemical compound with the molecular weight of 215.59 . It is also known by its IUPAC name, 3-chloro-2-methyl-6-nitrobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds like 2-nitro-3-methylbenzoic acid involves reacting powdery m-methyl benzoic acid with nitric acid at temperatures between -30 to -15 ℃ . The nitration reaction liquid obtained is then separated and purified to obtain the product .Molecular Structure Analysis
The InChI code for 3-Chloro-2-methyl-6-nitrobenzoic acid is 1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) .Chemical Reactions Analysis
Nitro compounds like 3-Chloro-2-methyl-6-nitrobenzoic acid are known to react with all bases, both organic (for example, the amines) and inorganic . They donate hydrogen ions if a base is present to accept them .Scientific Research Applications
Synthesis and Characterization
- 3-Chloro-2-methyl-6-nitrobenzoic acid is utilized as a starting material in the synthesis of chlorantraniliprole, a key intermediate in agricultural chemicals (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
- It is also involved in the formation of a mononuclear silver(I) complex, demonstrating significant cytotoxic properties to both normal and carcinoma cells (Nong Wang, Qi Shi, 2011).
- The compound has been used in studies focusing on its crystal structures when combined with various quinoline derivatives, showcasing its significance in crystallography (Kazuma Gotoh, H. Ishida, 2019).
Chemistry and Molecular Studies
- 3-Chloro-2-methyl-6-nitrobenzoic acid acts as a multireactive building block for solid-phase synthesis of heterocyclic scaffolds in drug discovery (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).
- Its derivative, chloro-5-hydroxy-2-nitrobenzoic acid, was identified as a potential mutagen precursor in a study involving the chlorination of fenitrothion hydrolysates (H. Takanashi, K. Abiru, H. Tanaka, M. Kishida, T. Nakajima, A. Ohki, T. Kondo, T. Kameya, T. Matsushita, 2012).
Environmental and Analytical Applications
- The compound has been employed in gas-liquid chromatographic methods for determining residues in environmental samples, illustrating its importance in analytical chemistry (I. L. Alder, L. L. Augenstein, T. Rogerson, 1978).
- It is also used in the determination of Abraham model solute descriptors, which are critical for understanding solute-solvent interactions in various organic and inorganic systems (Erin Hart, Ashley M. Ramirez, Sarah Cheeran, M. Barrera, Melissa Y. Horton, Anisha Wadawadigi, W. Acree, M. Abraham, 2017).
Safety And Hazards
The safety data sheet for a similar compound, 2-Methyl-6-nitrobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-chloro-2-methyl-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPBBMYWHFORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607397 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-6-nitrobenzoic acid | |
CAS RN |
86315-08-4 | |
Record name | 3-Chloro-2-methyl-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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